molecular formula C5H7N3O B1287710 5-amino-2-methylpyrimidin-4(3H)-one CAS No. 53135-22-1

5-amino-2-methylpyrimidin-4(3H)-one

Cat. No. B1287710
CAS RN: 53135-22-1
M. Wt: 125.13 g/mol
InChI Key: AIFSFPXTFOBDNI-UHFFFAOYSA-N
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Description

5-Amino-2-methylpyrimidin-4(3H)-one is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects . These compounds are often used in the synthesis of drugs for various treatments, such as hypothyroidism, hypertension, cancer chemotherapy, and HIV infection .

Synthesis Analysis

The synthesis of compounds related to 5-amino-2-methylpyrimidin-4(3H)-one involves various strategies. One approach includes the Heck coupling of methyl 2-acetamidoacrylate to 4-methoxybenzyl protected 2-amino-5-iodopyrimidine, followed by Rh(I)-catalyzed asymmetric hydrogenation to afford chiral protected amino acids . Another method reported is a catalyst-free multicomponent synthesis in an aqueous ethanol medium, which is a green chemistry approach that yields high product yields without the need for column chromatography . Additionally, one-pot condensation reactions without a catalyst have been used to synthesize new derivatives, demonstrating the versatility of pyrimidine chemistry .

Molecular Structure Analysis

The molecular structure of 5-amino-2-methylpyrimidin-4(3H)-one derivatives can exhibit significant polarization, as evidenced by the molecular dimensions of related compounds . The presence of amino groups and their position on the pyrimidine ring can lead to different conformations and steric hindrances, affecting the overall molecular geometry . The crystal structure of a simple 5-aminopyrimidine molecule is stabilized by hydrogen bonding, forming a two-dimensional network .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic addition, condensation, and amination. For instance, thioureas can be synthesized from the reaction of aminopyrimidine derivatives with isothiocyanates . The reactivity of the amino group in the pyrimidine ring is also influenced by the presence of other substituents, which can lead to different reaction pathways and products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-2-methylpyrimidin-4(3H)-one derivatives are influenced by the substituents on the pyrimidine ring. The pKa values and UV absorption spectra of aminopyrimidines have been studied to understand the effect of -NH2 groups and methylation on the protolytic equilibria and electronic absorption spectra . The hydrogen bonding capabilities of these compounds contribute to their solid-state structures, as seen in the formation of hydrogen-bonded frameworks and ribbons in crystalline forms .

Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts play a crucial role in the synthesis of pyranopyrimidine scaffolds, which are significant precursors for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds, including derivatives of pyrimidin-4(3H)-one, offer wide applicability in developing pharmaceuticals due to their structural versatility and bioactivity. Research highlights the application of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing these compounds, demonstrating the importance of pyrimidin-4(3H)-one derivatives in drug development and synthetic chemistry (Parmar, Vala, & Patel, 2023).

Pharmacogenetics in Chemotherapy

The pharmacogenetics of antifolate and fluoropyrimidine-based therapies, especially in the context of cancer treatment, have been extensively studied. Compounds like 5-amino-2-methylpyrimidin-4(3H)-one, which are structurally related to antifolates and fluoropyrimidines, are under research for their potential roles in optimizing cancer treatment. Studies have investigated genetic polymorphisms in enzymes like methylenetetrahydrofolate reductase (MTHFR), which are crucial for the metabolism of these compounds, indicating the significance of pyrimidin-4(3H)-one derivatives in personalized medicine and their impact on the efficacy and toxicity of chemotherapy (De Mattia & Toffoli, 2009).

Antitumor and Anticancer Applications

Derivatives of pyrimidin-4(3H)-one, like S-1, a novel oral antitumor agent, have shown significant promise in the treatment of various cancers, including gastric and colorectal cancers. S-1 combines tegafur with enzyme inhibitors, enhancing the efficacy of 5-fluorouracil (5-FU) while reducing its side effects, thereby showcasing the potential of pyrimidin-4(3H)-one derivatives in improving cancer treatment protocols and outcomes (Maehara, 2003).

DNA Methylation and Cancer Biomarkers

In the era of precision medicine, the role of DNA methylation and hydroxymethylation, processes closely related to the bioactivity of pyrimidin-4(3H)-one derivatives, is increasingly recognized. These epigenetic modifications are crucial for understanding the development and progression of cancer, with studies exploring the potential of methylation inhibitors as therapeutic agents. This research underscores the significance of pyrimidin-4(3H)-one derivatives in developing novel cancer therapies and biomarkers (Goffin & Eisenhauer, 2002).

Safety And Hazards

The safety and hazards associated with 5-amino-2-methylpyrimidin-4(3H)-one are not well-documented in the available literature .

Future Directions

The future directions for research on 5-amino-2-methylpyrimidin-4(3H)-one are not well-documented in the available literature .

properties

IUPAC Name

5-amino-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-7-2-4(6)5(9)8-3/h2H,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFSFPXTFOBDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604536
Record name 5-Amino-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-methylpyrimidin-4(1H)-one

CAS RN

53135-22-1
Record name 5-Amino-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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